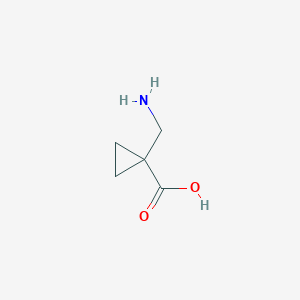
1,2-双(4'-甲基-2,2'-联吡啶-4-基)乙烷
描述
“1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” is a chemical compound with the molecular formula C24H22N4 . It has a molecular weight of 366.47 . It is a solid substance that appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The InChI code for “1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” is 1S/C24H22N4/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22/h5-16H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” has a melting point range of 190.0-194.0°C . It’s a solid at room temperature and should be stored at 4°C, protected from light, and under nitrogen .科研应用
1. 金属阳离子形成络合物
已知1,2-双(4'-甲基-2,2'-联吡啶-4-基)乙烷等配体能够与铜(I)、钴(II)和铁(II)等各种金属阳离子形成络合物。这些配体可以通过与铜(I)形成络合物来创建双链螺旋结构,从而形成二核络合物。已报道了这种二核铜络合物的晶体结构,突出了其在配位化学中形成独特几何排列的潜力(Youinou, Ziessel, & Lehn, 1991)。
2. 合成和光物理性质
这些配体是通过单体亚甲基碳负离子的氧化偶联合成的,并研究了它们的电子吸收和发射性质。它们显示出强烈的荧光光谱,表明它们在光物理应用中的实用性(Lehn & Ziessel, 1988)。
3. 光催化CO2还原
在光催化领域,这些配体已被纳入Ru(II)–Re(I)双核络合物中用于CO2还原。研究表明,光催化效率取决于连接光敏剂与催化剂的烷基链的长度。这突出了它们在微调光催化过程中的作用(Koike et al., 2009)。
4. 发光和荧光研究
对这些配体的光物理性质进行了详细研究,发现其荧光量子产率和寿命与它们的母体分子相比存在变化。这些发现对它们在需要特定发光性能的领域的应用至关重要(Castellucci et al., 1992)。
5. 与农药活性成分的共结晶
这些配体还被用于与农药活性成分进行共结晶研究,展示了由于有利的氢键和堆积激励而形成共晶的潜力。这种特性在设计新的农药配方中可能会有益(Nauha, Kolehmainen, & Nissinen, 2011)。
6. 超分子结构中的自组装
这些化合物促进了超分子金属络合物的形成,在这些结构的建筑设计中发挥着至关重要的作用,这对纳米技术和材料科学非常有价值(Baba, Ensley, & Schmehl, 1995)。
7. 光学和电化学性质
它们的合成、光学和电化学性质已经得到探索,为它们在需要特定电子特性的领域的使用提供了见解,比如传感应用和电子设备(Garner, Joyce, & Turro, 2011)。
Safety And Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
性质
IUPAC Name |
2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22/h5-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTATORHZNMNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578161 | |
| Record name | 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane | |
CAS RN |
96897-04-0 | |
| Record name | 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



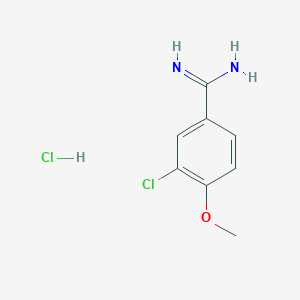

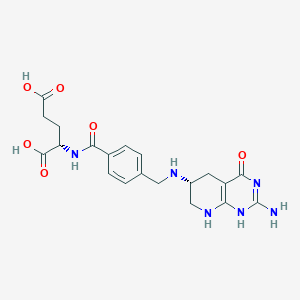

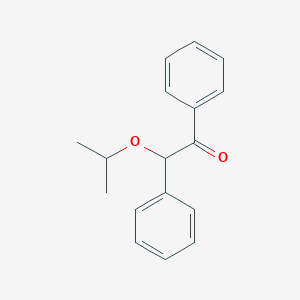


![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
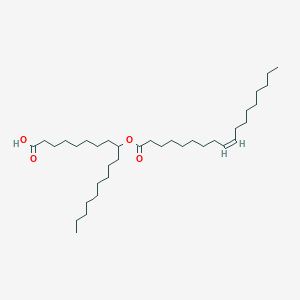
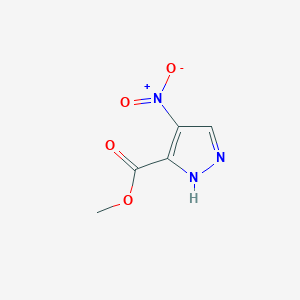
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)

